2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure with a thiadiazole ring, which is known for its biological activity, and a combination of chlorophenyl and fluorophenyl groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Chlorophenylthio Group: Finally, the 4-chlorophenylthio group is introduced through a nucleophilic substitution reaction involving 4-chlorothiophenol and the acetamide intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The presence of both chlorophenyl and fluorophenyl groups suggests that it may interact with biological targets in unique ways, potentially leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-((4-chlorophenyl)thio)-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-((4-chlorophenyl)thio)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-21-20-15(24-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODIGUVBRPDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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